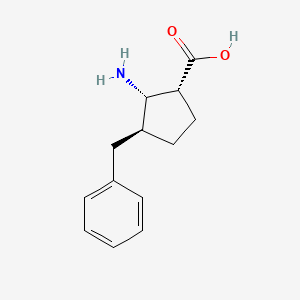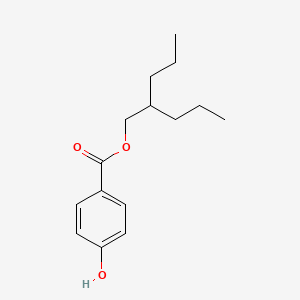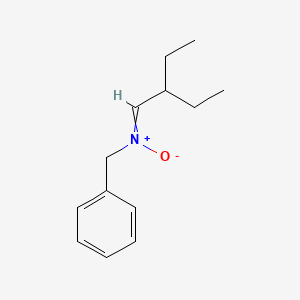![molecular formula C31H34ClOP B14220968 {[4-(Hexyloxy)phenyl]methyl}(triphenyl)phosphanium chloride CAS No. 561329-56-4](/img/structure/B14220968.png)
{[4-(Hexyloxy)phenyl]methyl}(triphenyl)phosphanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[4-(Hexyloxy)phenyl]methyl}(triphenyl)phosphanium chloride is a chemical compound known for its applications in organic synthesis and as a phase transfer catalyst. It is a member of the phosphonium salts family, which are widely used in various chemical reactions due to their ability to stabilize carbanions and facilitate nucleophilic substitutions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Hexyloxy)phenyl]methyl}(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with a suitable alkyl halide. One common method includes the reaction of triphenylphosphine with 4-(hexyloxy)benzyl chloride in an organic solvent such as toluene or acetonitrile. The reaction is usually carried out under reflux conditions for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically obtained through crystallization and drying processes .
Análisis De Reacciones Químicas
Types of Reactions
{[4-(Hexyloxy)phenyl]methyl}(triphenyl)phosphanium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It can participate in nucleophilic substitution reactions due to the presence of the phosphonium group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phosphonium salts, while oxidation and reduction can lead to the formation of different phosphine oxides or reduced phosphines .
Aplicaciones Científicas De Investigación
{[4-(Hexyloxy)phenyl]methyl}(triphenyl)phosphanium chloride has several scientific research applications, including:
Organic Synthesis: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Medicinal Chemistry: The compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of advanced materials, including liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of {[4-(Hexyloxy)phenyl]methyl}(triphenyl)phosphanium chloride involves its ability to stabilize carbanions and facilitate nucleophilic substitutions. The phosphonium group acts as an electron-withdrawing group, enhancing the nucleophilicity of the adjacent carbon atom. This allows for efficient nucleophilic attack on electrophilic centers, leading to the formation of new chemical bonds .
Comparación Con Compuestos Similares
Similar Compounds
- (Methoxymethyl)triphenylphosphonium chloride
- (4-Methylbenzyl)(triphenyl)phosphonium chloride
Uniqueness
{[4-(Hexyloxy)phenyl]methyl}(triphenyl)phosphanium chloride is unique due to the presence of the hexyloxy group, which imparts specific solubility and reactivity characteristics. This makes it particularly useful in certain organic synthesis applications where other phosphonium salts may not be as effective .
Propiedades
Número CAS |
561329-56-4 |
|---|---|
Fórmula molecular |
C31H34ClOP |
Peso molecular |
489.0 g/mol |
Nombre IUPAC |
(4-hexoxyphenyl)methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C31H34OP.ClH/c1-2-3-4-14-25-32-28-23-21-27(22-24-28)26-33(29-15-8-5-9-16-29,30-17-10-6-11-18-30)31-19-12-7-13-20-31;/h5-13,15-24H,2-4,14,25-26H2,1H3;1H/q+1;/p-1 |
Clave InChI |
AKRSTKUXWXUHNB-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCOC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-4-Phenyl-2-{[(1S)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol](/img/structure/B14220894.png)
![diphenyl-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methyl]phosphane](/img/structure/B14220916.png)

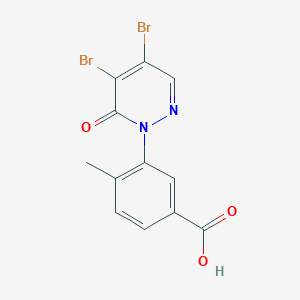
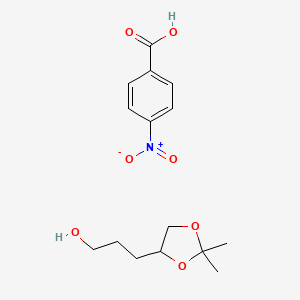
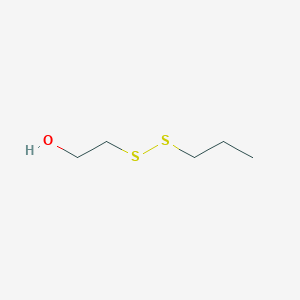
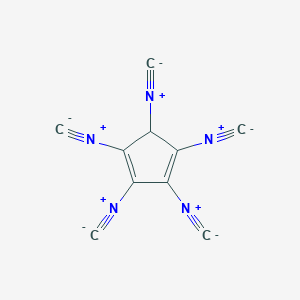
![4-[(E)-Phenyldiazenyl]-2,2'-bipyridine](/img/structure/B14220941.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B14220947.png)
![Carbamic acid, [[methyl(phenylmethyl)amino]sulfonyl]-, methyl ester](/img/structure/B14220948.png)
